
4-(1H-imidazol-1-yl)pyridine-2-carboxylicaciddihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride is a compound that features both imidazole and pyridine moieties. This compound is of significant interest due to its unique chemical structure, which combines the properties of both heterocyclic rings. The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride can be achieved through various synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a multi-component reaction involving an aldehyde, an amine, and a glyoxal. Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
科学的研究の応用
4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The pyridine ring can interact with biological receptors, modulating their functions. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
4-(1H-imidazol-1-yl)phenol: This compound also contains an imidazole ring but differs in its phenolic structure.
2-(1H-imidazol-2-yl)pyridine: Similar to 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride but lacks the carboxylic acid group.
Uniqueness
4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride is unique due to the presence of both imidazole and pyridine rings, along with a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C9H9Cl2N3O2 |
|---|---|
分子量 |
262.09 g/mol |
IUPAC名 |
4-imidazol-1-ylpyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H7N3O2.2ClH/c13-9(14)8-5-7(1-2-11-8)12-4-3-10-6-12;;/h1-6H,(H,13,14);2*1H |
InChIキー |
RQOBYWRSIWLOON-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1N2C=CN=C2)C(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)
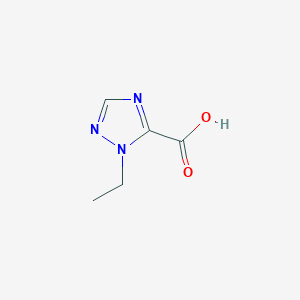
![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)
![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)
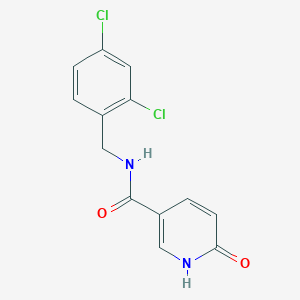

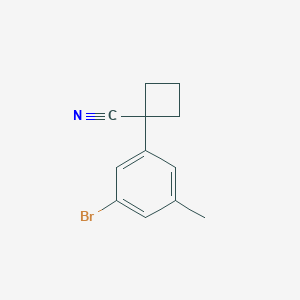
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)
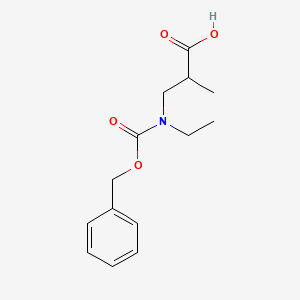
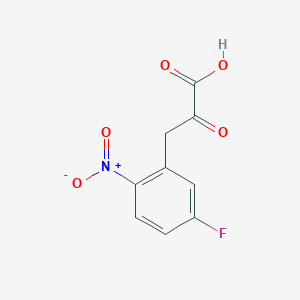
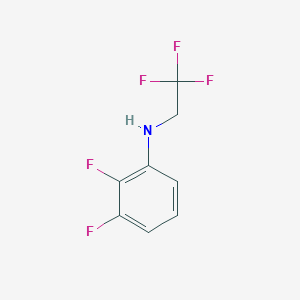
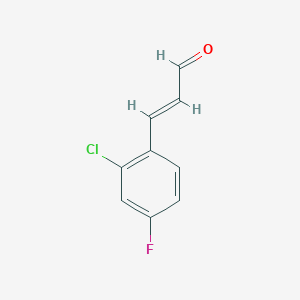
![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)
